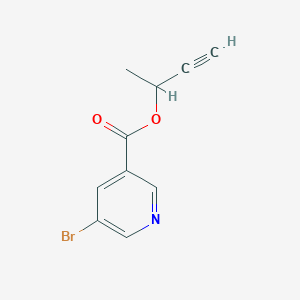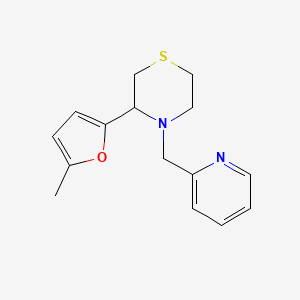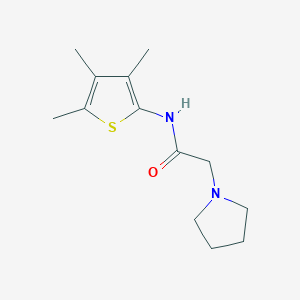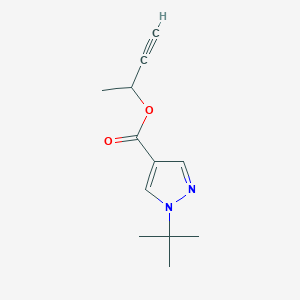
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide, also known as MPAA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based analog of the widely used inhibitor, GW501516, and has been found to have unique properties that make it a promising candidate for various research studies.
作用机制
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide exerts its effects by binding to and activating PPARδ, which regulates the expression of various genes involved in lipid metabolism and energy homeostasis. Activation of PPARδ by 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved metabolic function. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and anti-inflammatory effects. It has also been shown to improve exercise performance and endurance in animal models, suggesting its potential applications in sports medicine and performance enhancement.
实验室实验的优点和局限性
One of the main advantages of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its high potency and selectivity for PPARδ, making it a valuable tool for investigating the role of this receptor in various physiological processes. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is also relatively easy to synthesize and has high purity and yield, making it suitable for various research applications. However, one of the limitations of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its relatively short half-life, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. One potential area of investigation is the role of PPARδ in cancer, as this receptor has been implicated in various aspects of tumor growth and metastasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide may also have applications in the treatment of metabolic disorders, such as obesity and diabetes, by improving metabolic function and glucose homeostasis. Additionally, further research is needed to elucidate the long-term effects of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide on physiological processes and to determine its safety and efficacy in humans.
合成方法
The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide involves a multi-step process that starts with the reaction of 6-methylpyridin-3-amine with 2-bromoacetyl chloride to form 2-(6-methylpyridin-3-yl)acetamide. This intermediate is then reacted with 5-pentan-2-yl-1H-pyrazole-3-carboxylic acid to form the final product, 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been optimized to yield high purity and yield, making it suitable for various research applications.
科学研究应用
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been found to have various applications in scientific research, particularly in the field of pharmacology. It has been shown to act as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism and energy homeostasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been used in various studies to investigate the role of PPARδ in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
属性
IUPAC Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-5-11(2)14-9-15(20-19-14)18-16(21)8-13-7-6-12(3)17-10-13/h6-7,9-11H,4-5,8H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVSLWKADVIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=NN1)NC(=O)CC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)
![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)